molecular formula C23H25BrO4 B11529098 9-(5-bromo-2-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-(5-bromo-2-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B11529098
M. Wt: 445.3 g/mol
InChI Key: FKVZOHKDOHNOCL-UHFFFAOYSA-N
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Description

9-(5-BROMO-2-HYDROXYPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core, which is a tricyclic structure, substituted with bromine and hydroxyl groups, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(5-BROMO-2-HYDROXYPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 5-bromo-2-hydroxybenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium acetate, followed by cyclization to form the xanthene core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

9-(5-BROMO-2-HYDROXYPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized xanthene derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, derivatives of this compound have shown potential as antimicrobial agents. The presence of the bromine atom and hydroxyl group enhances its ability to interact with biological molecules, making it a candidate for drug development .

Medicine

In medicine, this compound and its derivatives are being investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The xanthene core is known for its bioactivity, which can be enhanced by appropriate substitutions .

Industry

Industrially, this compound is used in the production of dyes and pigments due to its chromophoric properties. It is also employed in the development of fluorescent probes for imaging applications .

Mechanism of Action

The mechanism of action of 9-(5-BROMO-2-HYDROXYPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE involves its interaction with specific molecular targets. The bromine atom and hydroxyl group facilitate binding to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-(5-BROMO-2-HYDROXYPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE stands out due to its unique xanthene core, which provides distinct chemical and biological properties.

Properties

Molecular Formula

C23H25BrO4

Molecular Weight

445.3 g/mol

IUPAC Name

9-(5-bromo-2-hydroxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C23H25BrO4/c1-22(2)8-15(26)20-17(10-22)28-18-11-23(3,4)9-16(27)21(18)19(20)13-7-12(24)5-6-14(13)25/h5-7,19,25H,8-11H2,1-4H3

InChI Key

FKVZOHKDOHNOCL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=C(C=CC(=C4)Br)O)C(=O)C1)C

Origin of Product

United States

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